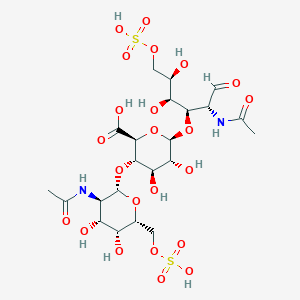

Chondroitin sulfate trisaccharide

Description

Structure

2D Structure

Properties

CAS No. |

71901-46-7 |

|---|---|

Molecular Formula |

C22H36N2O23S2 |

Molecular Weight |

760.7 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfooxyhexan-3-yl]oxy-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H36N2O23S2/c1-6(26)23-8(3-25)17(12(29)9(28)4-42-48(36,37)38)45-22-16(33)15(32)18(19(47-22)20(34)35)46-21-11(24-7(2)27)14(31)13(30)10(44-21)5-43-49(39,40)41/h3,8-19,21-22,28-33H,4-5H2,1-2H3,(H,23,26)(H,24,27)(H,34,35)(H,36,37,38)(H,39,40,41)/t8-,9+,10+,11+,12-,13-,14+,15+,16+,17+,18-,19-,21-,22+/m0/s1 |

InChI Key |

JWWBQNVBYSWTKC-AZQDBXNISA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC(C(C=O)NC(=O)C)C(C(COS(=O)(=O)O)O)O)O)O)COS(=O)(=O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](COS(=O)(=O)O)O)O)O)O)COS(=O)(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC(C(C=O)NC(=O)C)C(C(COS(=O)(=O)O)O)O)O)O)COS(=O)(=O)O)O)O |

Synonyms |

chondroitin sulfate trisaccharide N-acetylgalactosamine 6-sulfate-glucuronic acid-N-acetylgalactosamine 6-sulfate |

Origin of Product |

United States |

Biosynthesis and Enzymology of Chondroitin Sulfate Trisaccharides

Glycosyltransferase-Mediated Chain Elongation at Trisaccharide Level

The elongation of the chondroitin (B13769445) sulfate (B86663) chain is a stepwise process involving the alternate addition of glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) residues. This process is catalyzed by a family of glycosyltransferases that often work in concert to build the polysaccharide backbone.

Chondroitin Synthase Complexes (e.g., CHSY1-CHPF, CHSY3-CHPF) and their Glycosyltransferase Activities in Oligosaccharide Formation

The polymerization of the chondroitin backbone is orchestrated by chondroitin synthase (CHSY) and chondroitin polymerizing factor (CHPF). nih.govcaldic.com While enzymes like chondroitin sulfate synthase 1 (CHSY1) and chondroitin sulfate synthase 3 (CHSY3) possess both the necessary β-1,3-glucuronyltransferase (GlcAT) and β-1,4-N-acetylgalactosaminyltransferase (GalNAcT) activities, they are unable to polymerize long chondroitin chains on their own. caldic.comacgg.asiauniprot.org Effective polymerization requires the formation of a complex between a CHSY protein and a CHPF protein. nih.govcaldic.comnih.gov

Co-expression of CHSY1 with CHPF, or CHSY3 with CHPF, results in a significant increase in both GlcAT and GalNAcT activities, leading to the elongation of the chondroitin chain. nih.govcaldic.comnih.gov These enzyme complexes can transfer GlcA from UDP-GlcA and GalNAc from UDP-GalNAc to the non-reducing end of the growing oligosaccharide. uniprot.org Interestingly, the specific combination of synthase and polymerizing factor can influence the length of the resulting chondroitin sulfate chain, suggesting a mechanism for regulating polysaccharide size. nih.govacgg.asia For instance, the complex of CHSY1 and CHPF tends to produce longer CS chains compared to the complexes formed by CHSY3 with either CHPF or CHSY1. nih.gov

The table below summarizes the key enzymes involved in chondroitin chain elongation and their respective functions.

| Enzyme/Complex | Function | Key Findings |

| CHSY1 | Possesses dual GlcAT and GalNAcT activities. acgg.asianih.gov | Forms complexes with CHPF to elongate chondroitin chains. acgg.asianih.gov Mutations are linked to Temtamy preaxial brachydactyly syndrome. reactome.org |

| CHSY3 | Possesses dual GlcAT and GalNAcT activities. uniprot.orgnih.gov | Forms complexes with CHPF or CHSY1 for chain polymerization, typically resulting in shorter chains than CHSY1/CHPF. nih.gov |

| CHPF | Acts as an activating factor for CHSY proteins. uniprot.org | Enhances the glycosyltransferase activities of CHSY1 and CHSY3 when co-expressed. nih.govnih.gov |

Specificity of GlcA and GalNAc Transferases in Oligosaccharide Synthesis

The addition of GlcA and GalNAc to the growing chondroitin chain is a highly specific process. Studies have shown that the transfer of these monosaccharides occurs independently, with two distinct enzymes responsible for the alternate additions. nih.gov The activity of these transferases is influenced by the structure of the acceptor oligosaccharide.

Research using microsomal preparations from chick-embryo chondrocytes has demonstrated that both the GlcA and GalNAc transferases are stimulated by neutral detergents and require divalent cations like MnCl2 or CoCl2 for maximal activity. nih.gov The GlcA transferase exhibits a sharp pH optimum between 5 and 6, while the GalNAc transferase has a broader optimal pH range of 5 to 8. nih.gov

The acceptor specificity of these enzymes is critical for proper chain elongation. Oligosaccharides derived from chondroitin 6-sulfate and non-sulfated chondroitin are effective acceptors, whereas those from chondroitin 4-sulfate and hyaluronic acid show significantly less activity. nih.gov Furthermore, the length of the acceptor oligosaccharide plays a role, with those having a degree of polymerization of six or higher being more effective. nih.gov The presence of a sulfate group can also influence the efficiency of glycosyl transfer. For example, a sulfate group at the C-4 position of the terminal GalNAc in a tetrasaccharide has been shown to enhance the subsequent transfer of GalNAc. nih.govoup.com

Sulfotransferase Action and Sulfation Pattern Determination on Trisaccharides

Following or concurrent with chain elongation, the chondroitin backbone undergoes modification by sulfotransferases, which add sulfate groups to specific positions on the GalNAc and GlcA residues. This sulfation is a key determinant of the biological function of the final chondroitin sulfate chain.

Role of Chondroitin 4-O-Sulfotransferase (C4ST) in Trisaccharide Modification

Chondroitin 4-O-sulfotransferase (C4ST) is responsible for transferring a sulfate group to the 4-O-position of GalNAc residues within the chondroitin chain. nih.govnih.gov There are multiple isoforms of C4ST, with C4ST-1 being a key enzyme in this process. nih.gov The 4-O-sulfation of GalNAc residues is not only a modification step but can also influence the process of chain elongation itself. caldic.com The presence of a 4-O-sulfated GalNAc at the non-reducing end of an acceptor oligosaccharide can facilitate further polymerization by the CHSY1/CHPF complex. caldic.com This suggests a feedback mechanism where sulfation can regulate the length of the chondroitin sulfate chain.

GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) in Disulfated Trisaccharide Formation

For the creation of disulfated chondroitin sulfate units, another key enzyme comes into play: N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), encoded by the CHST15 gene. wikipedia.orggenecards.org This enzyme specifically transfers a sulfate group to the 6-O-position of a GalNAc residue that is already sulfated at the 4-O-position. nih.govnih.gov This action leads to the formation of GalNAc(4,6-di-OSO3) units, which are characteristic of chondroitin sulfate E. rsc.orguniprot.org Studies have shown that the recombinant human GalNAc4S-6ST can sulfate both internal and non-reducing terminal GalNAc(4SO4) residues in chondroitin sulfate A. nih.gov When presented with trisaccharide and pentasaccharide acceptors containing 4-sulfated GalNAc, the enzyme preferentially sulfates the non-reducing terminal residue. nih.gov

The table below outlines the sulfotransferases discussed and their specific functions in modifying chondroitin sulfate trisaccharides.

| Sulfotransferase | Function | Key Findings |

| Chondroitin 4-O-Sulfotransferase (C4ST) | Transfers sulfate to the 4-O-position of GalNAc. nih.govnih.gov | Plays a crucial role in skeletal development and can influence chain elongation. caldic.comnih.gov |

| Chondroitin 6-O-Sulfotransferase (C6ST) | Transfers sulfate to the 6-O-position of GalNAc. wikipedia.orgnih.gov | Essential for normal skeletal development; mutations lead to chondrodysplasia. nih.gov |

| GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | Transfers sulfate to the 6-O-position of 4-O-sulfated GalNAc. nih.govnih.gov | Creates disulfated GalNAc(4,6-di-OSO3) units, characteristic of chondroitin sulfate E. rsc.orguniprot.org |

Uronosyl 2-O-sulfotransferase Involvement in Trisaccharide Sulfation

Uronosyl 2-O-sulfotransferase (UST or 2OST) is a key enzyme in the modification of chondroitin sulfate (CS). It catalyzes the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 2-position of the glucuronic acid (GlcA) residue within the CS chain. nih.gov The specificity of this enzyme is not random; it recognizes and acts upon particular sulfation patterns in the acceptor oligosaccharide. nih.gov

Research into the specificity of recombinant 2OST has shown that its action is highly dependent on the sulfation status of the adjacent N-acetylgalactosamine (GalNAc) residues. nih.gov When various oligosaccharides with different sulfation patterns were tested as potential acceptors, a specific trisaccharide sequence emerged as the most effective substrate. The trisaccharide GalNAc(4SO₄)-GlcA-GalNAc(6SO₄) was identified as the best acceptor for 2OST among the trisaccharides tested. nih.gov This indicates that the enzyme preferentially sulfates a GlcA residue that is flanked by a 4-sulfated GalNAc on one side and a 6-sulfated GalNAc on the other. nih.gov This enzymatic preference is crucial for the biosynthesis of highly sulfated domains within the chondroitin sulfate chain, suggesting that 2OST plays a significant role in creating specific, functionally important structures. nih.govnih.gov

| Enzyme | Function | Preferred Trisaccharide Substrate |

| Uronosyl 2-O-sulfotransferase (UST/2OST) | Transfers sulfate from PAPS to the 2-position of GlcA residues in chondroitin sulfate. nih.gov | GalNAc(4SO₄)-GlcA-GalNAc(6SO₄) nih.gov |

Linkage Region Assembly and Initiation of Chondroitin Sulfate Trisaccharide Synthesis

The synthesis of a chondroitin sulfate chain on a core protein is a stepwise process that begins with the construction of a specific carbohydrate linkage region. This region acts as the primer for the subsequent elongation of the repeating disaccharide units of the CS chain. openbiochemistryjournal.comnih.gov

Canonical Linkage Region Tetrasaccharide GlcA-Gal-Gal-Xyl-O-

It is widely accepted that the biosynthesis of both chondroitin sulfate and heparan sulfate chains is initiated from a common, canonical linkage region. nih.gov This structure is a tetrasaccharide with the sequence GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-, which is covalently attached to a specific serine (Ser) residue within the core protein. nih.govopenbiochemistryjournal.comnih.gov The assembly of this tetrasaccharide is a prerequisite for the addition of the first N-acetylgalactosamine (GalNAc) residue, which commits the growing chain to the chondroitin sulfate pathway. openbiochemistryjournal.comnih.gov This foundational structure is essential for the proper initiation of the vast majority of CS chains in vertebrates. frontiersin.org

Non-canonical Linkage Region Trisaccharides (e.g., GlcA-Gal-Xyl-O-) as Biosynthetic Entry Points

While the tetrasaccharide is the canonical initiator, recent advancements in analytical techniques have revealed variations. A non-canonical linkage region trisaccharide, with the structure GlcA-Gal-Xyl-O-, has been identified. nih.gov This trisaccharide was discovered as a minor component in the proteoglycan bikunin, which was isolated from the urine of healthy human donors. nih.gov

The identification of this truncated linkage region suggests that it may serve as an alternative, or non-canonical, point of entry for the biosynthesis of glycosaminoglycan chains. nih.gov Its presence, although less common than the canonical tetrasaccharide, points to a greater degree of flexibility and complexity in the initiation of chondroitin sulfate synthesis than was previously understood. nih.gov

Enzymatic Machinery for Linkage Region Glycosylation and its Influence on Subsequent Trisaccharide Elongation

The assembly of the linkage region is a highly organized process catalyzed by a series of specific glycosyltransferases that add monosaccharides in a stepwise manner. openbiochemistryjournal.comfrontiersin.org This process occurs in cellular compartments between the endoplasmic reticulum and the Golgi apparatus. openbiochemistryjournal.comnih.gov

The synthesis is initiated by a xylosyltransferase, which attaches a xylose (Xyl) residue to the serine of a core protein. openbiochemistryjournal.comnih.gov Following this, two distinct galactose (Gal) residues are added sequentially by galactosyltransferase I and galactosyltransferase II. openbiochemistryjournal.comnih.gov The linkage region is completed by the addition of a glucuronic acid (GlcA) residue by glucuronyltransferase I. openbiochemistryjournal.comnih.gov The transfer of the first GalNAc residue to this completed linkage region by a specific N-acetylgalactosaminyltransferase marks the initiation of the polymerization of the chondroitin sulfate chain itself. openbiochemistryjournal.com

Modifications within this linkage region, such as phosphorylation of the xylose residue or sulfation of the galactose residues, can have a profound influence on the subsequent elongation of the GAG chain. openbiochemistryjournal.comfrontiersin.org For example, sulfation at the C6 position of the galactose residues can be catalyzed by enzymes like chondroitin-6-O-sulfotransferase 1 (C6ST1). nih.govfrontiersin.org These modifications can act as regulatory signals, affecting the rate and extent of chain polymerization and contributing to the structural heterogeneity of the final proteoglycan. openbiochemistryjournal.com

| Enzyme | Action |

| Xylosyltransferase (XYLT1/XYLT2) | Adds Xylose to a Serine residue on the core protein. nih.govopenbiochemistryjournal.com |

| β-1,4-galactosyltransferase I (B4GALT7) | Adds the first Galactose to the Xylose. frontiersin.org |

| β-1,3-galactosyltransferase II | Adds the second Galactose to the first Galactose. openbiochemistryjournal.comnih.gov |

| β-1,3-glucuronyltransferase I | Adds Glucuronic Acid to the second Galactose, completing the canonical linkage region. openbiochemistryjournal.comnih.gov |

| N-acetylgalactosaminyltransferase | Adds the first GalNAc to the linkage region, initiating CS chain elongation. openbiochemistryjournal.comkegg.jp |

Structural Diversity and Information Content of Chondroitin Sulfate Trisaccharides

Isomeric Forms Based on Monosaccharide Composition and Linkage

The fundamental structure of a chondroitin (B13769445) sulfate (B86663) trisaccharide is built upon a backbone of alternating GlcA and GalNAc residues. These monosaccharides are linked by β-1,3 and β-1,4 glycosidic bonds. mdpi.comnih.gov The sequence of these monosaccharides and the linkages between them give rise to different isomeric forms. For instance, a trisaccharide can have a GlcA at the non-reducing end followed by a GalNAc and then another GlcA, or it can start with a GalNAc.

The two primary glycosidic linkages that define the chondroitin sulfate backbone are:

β1-3 glycosidic linkage: Connecting a GlcA residue to a GalNAc residue (GlcAβ1-3GalNAc). nih.gov

β1-4 glycosidic linkage: Connecting a GalNAc residue to a GlcA residue (GalNAcβ1-4GlcA). nih.gov

| Feature | Description | Significance |

|---|---|---|

| Monosaccharide Composition | Alternating units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). | Determines the fundamental chemical nature of the trisaccharide. |

| Glycosidic Linkages | β1-3 (GlcA to GalNAc) and β1-4 (GalNAc to GlcA) linkages. nih.gov | Defines the backbone's covalent structure and influences its flexibility and conformation. |

Positional and Stoichiometric Sulfation Patterns of Chondroitin Sulfate Trisaccharides

The most significant source of structural diversity in chondroitin sulfate trisaccharides comes from the pattern of sulfation. Sulfate groups can be added at various positions on the GlcA and GalNAc residues, leading to a vast number of unique structures. This "sulfation code" is believed to be a key determinant of the biological functions of chondroitin sulfate. mdpi.com

Monosulfated chondroitin sulfate trisaccharides are those that contain a single sulfate group on one of the GalNAc residues. The two most common forms of monosulfation occur at the 4-O or 6-O position of the GalNAc sugar. mdpi.com

4-O-sulfated (Chondroitin Sulfate A type): A sulfate group is attached to the oxygen at the C4 position of the GalNAc residue.

6-O-sulfated (Chondroitin Sulfate C type): A sulfate group is attached to the oxygen at the C6 position of the GalNAc residue.

The position of this single sulfate group can significantly influence the trisaccharide's interaction with proteins and other molecules. Research has shown that the ratio of 4-O-sulfation to 6-O-sulfation can change with age and vary between different tissues. nih.govresearchgate.net

| Sulfation Type | Abbreviation | Position of Sulfate Group | Common Name |

|---|---|---|---|

| 4-O-sulfated | CS-A | C4 of N-acetyl-D-galactosamine (GalNAc) | Chondroitin-4-sulfate |

| 6-O-sulfated | CS-C | C6 of N-acetyl-D-galactosamine (GalNAc) | Chondroitin-6-sulfate |

Disulfated trisaccharides contain two sulfate groups. These can be on the same or different monosaccharide residues, leading to a greater number of isomeric possibilities. Some of the well-characterized disulfated chondroitin sulfate units include:

4,6-O-disulfated (Chondroitin Sulfate E type): Sulfate groups are present at both the C4 and C6 positions of the GalNAc residue. researchgate.net

2,6-O-disulfated (Chondroitin Sulfate D type): A sulfate group is at the C2 position of the GlcA residue and the C6 position of the GalNAc residue.

2,4-O-disulfated: A sulfate group is located at the C2 position of the GlcA residue and the C4 position of the GalNAc residue.

The presence and specific arrangement of these multiple sulfate groups create unique charge distributions and three-dimensional structures, which are critical for specific biological recognitions. For example, chondroitin sulfate E, rich in 4,6-O-disulfated units, has been found in specific tissues and is associated with distinct biological activities. cellulosechemtechnol.ro

| Sulfation Type | Abbreviation | Position of Sulfate Groups | Common Name |

|---|---|---|---|

| 4,6-O-disulfated | CS-E | C4 and C6 of GalNAc | Chondroitin-4,6-sulfate |

| 2,6-O-disulfated | CS-D | C2 of GlcA and C6 of GalNAc | Chondroitin-2,6-sulfate |

A particularly interesting and complex group of chondroitin sulfate trisaccharides are those that are fucosylated. In these structures, a fucose (Fuc) monosaccharide is attached as a branch to the main chondroitin sulfate backbone. This fucosylation is most commonly found on the C3 position of the GlcA residue. mdpi.com The fucose branch itself can be sulfated at various positions, adding another layer of structural diversity.

The synthesis and structural analysis of fucosylated chondroitin sulfate (fCS) trisaccharides have revealed a variety of sulfation patterns on the fucose branch, including:

2,4-O-disulfated fucose

3,4-O-disulfated fucose

4-O-monosulfated fucose

The first total synthesis of a fCS trisaccharide was of the structure 4,6-di-O-sulfated-β-GalNAc-(1→4)-[2,4-di-O-sulfated-α-Fuc-(1→3)]-GlcA. mdpi.com The specific sulfation pattern of the fucose branch is crucial for the biological activities of fCS. mdpi.com

| Trisaccharide Structure | Reference |

|---|---|

| 4,6-di-O-sulfated-β-GalNAc-(1→4)-[2,4-di-O-sulfated-α-Fuc-(1→3)]-GlcA | mdpi.com |

| [α-L-Fuc(2,4-diS)(1→3)]-β-D-GlcA(1→3)-β-D-GalNAc(4,6-diS) | researchgate.net |

Conformational Dynamics and Flexibility of Chondroitin Sulfate Trisaccharides

The introduction of negatively charged sulfate groups has a profound effect on the conformational landscape of a chondroitin sulfate trisaccharide. Molecular dynamics simulations and NMR studies have provided insights into how sulfation influences conformation:

Electrostatic Repulsion: The repulsion between negatively charged sulfate groups and the carboxylate group of GlcA can lead to significant changes in the preferred conformation around the glycosidic linkages. nih.gov

Hydrogen Bonding: Sulfation can alter the intramolecular hydrogen bonding patterns, which in turn affects the flexibility of the glycosidic linkages. For example, studies on disaccharides have shown that 1→3-linked sequences are generally more flexible than 1→4-linked sequences, and sulfation tends to have a greater influence on the conformational space of the more flexible 1→3 linkages. nih.gov

Conformational Heterogeneity: The degree of sulfation can impact the number of accessible conformations. Generally, an increase in conformational heterogeneity is observed with a decreasing extent of sulfation and charge. mpg.deresearchgate.net Highly sulfated trisaccharides may adopt a more constrained set of conformations due to strong electrostatic interactions. mpg.de

For instance, molecular dynamics studies on disaccharides have shown that the energy landscape for both β-1,3 and β-1,4 linkages becomes more rugged as the level of sulfation increases, indicating that sulfation introduces more defined and distinct conformational states. nih.gov These findings at the disaccharide level provide a strong basis for understanding the conformational behavior of the corresponding trisaccharides.

Molecular Dynamics Simulations of Trisaccharide Topologies

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational dynamics and three-dimensional topologies of carbohydrates, including chondroitin sulfate oligosaccharides. cellulosechemtechnol.ronih.gov While many studies have focused on CS disaccharides or longer chains like octasaccharides, the principles derived from these simulations offer significant insights into the behavior of trisaccharides. cellulosechemtechnol.ronih.gov

MD simulations allow for the exploration of the conformational space available to a molecule, revealing its flexibility, preferred shapes, and interactions with the surrounding solvent. cellulosechemtechnol.ro These simulations have demonstrated that the sulfation pattern has a profound impact on the conformational dynamism of CS building blocks. nih.gov For instance, the presence and location of sulfate groups influence the torsional angles between sugar residues, the formation of intramolecular hydrogen bonds, and the organization of water molecules around the oligosaccharide. cellulosechemtechnol.ro

The Concept of "Sulfation Code" at the Oligosaccharide Level

The concept of a "sulfation code" posits that the specific pattern of sulfate groups along the glycosaminoglycan chain carries functional information that governs its interactions with proteins and, consequently, its biological activity. nih.govmdpi.comresearchgate.net This idea, initially proposed for heparan sulfate, is now widely recognized as being applicable to chondroitin sulfate as well. mdpi.com The structural diversity of CS, generated by the differential action of various sulfotransferases, creates a library of distinct oligosaccharide sequences, including trisaccharides, each with a specific informational content. oup.com

The biological significance of this sulfation code at the oligosaccharide level is increasingly apparent. Specific sulfation motifs within CS chains have been shown to either promote or inhibit critical cellular processes. For example, certain oversulfated CS structures, such as those containing CS-D (sulfated at the C-2 of GlcA and C-6 of GalNAc) and CS-E (disulfated at the C-4 and C-6 of GalNAc) units, have been found to stimulate neurite outgrowth. researchgate.net The identification of a trisulfated GalNAc-IdoA-GalNAc sequence in decorin, where each monosaccharide is sulfated, further underscores the existence of specific, functionally important sulfation patterns at the oligosaccharide level. nih.gov

| Disaccharide Unit | Sulfation Pattern |

| CS-A | N-acetylgalactosamine-4-sulfate |

| CS-C | N-acetylgalactosamine-6-sulfate |

| CS-D | Glucuronic acid-2-sulfate, N-acetylgalactosamine-6-sulfate |

| CS-E | N-acetylgalactosamine-4,6-disulfate |

| Unsulfated | No sulfation |

| Rare Sulfation | Glucuronic acid-3-sulfate |

The precise arrangement of these sulfated units within a trisaccharide creates a unique molecular signature. This signature can be "read" by specific proteins, leading to a highly regulated biological response. The ongoing efforts to sequence longer CS chains and to correlate specific oligosaccharide structures with biological function are crucial steps in deciphering this intricate sulfation code. oup.com

Molecular Interactions and Recognition of Chondroitin Sulfate Trisaccharides

Direct Interactions with Protein Ligands

The specific arrangement and sulfation of chondroitin (B13769445) sulfate (B86663) trisaccharide motifs enable direct and selective binding to a variety of protein ligands, thereby modulating their function.

Highly sulfated CS variants, such as CS-E, have demonstrated high-affinity binding to heparin-binding proteins like midkine (B1177420), pleiotrophin, and fibroblast growth factors (FGFs), with dissociation constants (Kd) in the nanomolar range. nih.gov For instance, studies on FGF-2 have revealed that the specific positioning of sulfate groups is critical. A higher affinity is observed for 2-O-sulfated chondroitin sulfate compared to 3-O-sulfated versions, indicating that the sulfation pattern directs the binding capacity. unina.it This specificity suggests that even within longer CS chains, particular trisaccharide or smaller oligosaccharide sequences with defined sulfation patterns act as the primary binding domains. nih.govrsc.org

Research has shown that oversulfation of CS can enhance its binding affinity to growth factors like transforming growth factor-β1 (TGF-β1). nih.gov Conversely, the complete removal of sulfate groups (desulfation) significantly reduces the retention of positively charged proteins, highlighting the dominant role of electrostatic interactions in growth factor binding. nih.gov

| Growth Factor | Interacting Chondroitin Sulfate Type/Motif | Key Findings | Citation |

|---|---|---|---|

| Fibroblast Growth Factor-2 (FGF-2) | 2-O-sulfated CS | Binds with greater affinity than 3-O-sulfated CS, suggesting the arrangement of disaccharides is critical. | unina.it |

| Midkine (MK) | Highly sulfated CS-E | Binds with high affinity (Kd in the nM range). Glucose-containing analogues of CS-E can also interact with midkine. | nih.govrsc.org |

| Pleiotrophin (PTN) | Highly sulfated CS-E; PTPζ/RPTPβ | Binds with high affinity. The CS portion of the receptor PTPζ/RPTPβ is essential for ligand binding. | nih.govnih.gov |

| Hepatocyte Growth Factor (HGF) | CS-A, CS-C, DS | Even low-sulfated CS chains bind with significant affinity. | nih.gov |

| Transforming Growth Factor-β1 (TGF-β1) | Oversulfated CS | Oversulfation enhances binding affinity in a sulfation-dependent manner. | nih.gov |

Chondroitin sulfates also play a role in the immune system by interacting with chemokines and cytokines. Chemokines, a family of small cytokines, are critical for directing the migration of immune cells. nih.gov Oversulfated chondroitin sulfate (OSCS) has been shown to bind strongly to various chemokines. nih.gov

Notably, OSCS demonstrates robust binding to Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12), a key chemokine in many biological processes. nih.gov This interaction is not only strong but also functional, as OSCS can inhibit SDF-1-mediated signaling in activated T cells. nih.gov The binding is associated with a significant conformational change in the SDF-1 chemokine. nih.gov Studies using surface plasmon resonance have confirmed that even less-sulfated forms like CS-A and CS-C can bind to chemokines such as monokine-induced by interferon-γ and SDF-1β, although with less intensity than highly sulfated versions. nih.gov

The interaction with cytokines is also evident in studies on osteoarthritis, where a combination of glucosamine (B1671600) and chondroitin sulfate was found to modulate the production of inflammatory cytokines and chemokines by chondrocytes, suggesting a role in reducing inflammatory processes. ors.org

Chondroitin sulfate chains on proteoglycans or as soluble fragments interact with specific cell surface receptors to mediate cellular responses.

CD44: This transmembrane glycoprotein (B1211001) is a major receptor for hyaluronic acid, but it also binds to chondroitin sulfate. nih.gov The interaction between CD44 and the CS proteoglycan aggrecan is dependent on the CS side chains of aggrecan. nih.gov Both chondroitin sulfate A (CS-A) and chondroitin sulfate C (CS-C) have been shown to bind to CD44. nih.gov This binding can induce the oligomerization of CD44 molecules, which may trigger intracellular signaling pathways. nih.gov Furthermore, low molecular weight fragments of chondroitin sulfate E (LMW-CSE) can enhance the proteolytic cleavage of CD44, a process linked to increased tumor cell motility and progression. aacrjournals.org

RPTPσ (Receptor Protein Tyrosine Phosphatase Sigma): RPTPσ is a key receptor involved in regulating axonal growth and regeneration after injury, and chondroitin sulfate proteoglycans (CSPGs) are one of its major ligands. nih.govresearchgate.net The binding of CSPGs to RPTPσ is generally inhibitory to neurite outgrowth. nih.govresearchgate.net Specifically, disulfated CS-B, CS-D, and CS-E bind with high affinity to Nogo receptors (NgR1 and NgR3), which can also act as CSPG receptors and cooperate with RPTPσ to inhibit regeneration. nih.gov The interaction between CS and RPTPσ can modulate the phosphatase's activity by affecting its dimerization state. researchgate.net The chondroitin sulfate moiety of the related receptor PTPζ/RPTPβ is essential for its inactivation by its ligand, pleiotrophin, which allows for oligodendrocyte differentiation. nih.gov

Chondroitin sulfate is a ubiquitous component of the extracellular matrix (ECM), where it interacts with various structural and adhesion molecules to influence cell behavior. researchgate.netfrontiersin.org CS can bind directly to cell surface adhesion molecules like L-selectin and P-selectin, which are involved in leukocyte trafficking and inflammation. researchgate.net Studies on fucosylated chondroitin sulfate (FCS) have explored its inhibitory effects on P-selectin, demonstrating the potential for specific CS structures to modulate cell adhesion events. mdpi.com

Within the ECM, CS proteoglycans like decorin are essential for the proper formation and stabilization of collagen fibrils. i-repository.netjcss.jp Highly sulfated disaccharide units of CS have been shown to increase the expression of key ECM genes in dermal fibroblasts, including those for type I collagen, elastin (B1584352), and decorin, thereby enhancing the structural integrity of the tissue. i-repository.netjcss.jp Furthermore, CD44-related chondroitin sulfate proteoglycans on the surface of endothelial cells can bind to fibrinogen, mediating cell migration and invasion into fibrin (B1330869) matrices, a crucial process during wound repair. nih.gov

Molecular Basis of Chondroitin Sulfate Trisaccharide-Protein Binding

The binding between chondroitin sulfate trisaccharides and proteins is fundamentally driven by a combination of electrostatic forces and specific structural recognition. The initial and most significant interaction is typically electrostatic, occurring between the negatively charged sulfate (-SO₃⁻) and carboxyl (-COO⁻) groups of the CS sugar chain and positively charged amino acid residues on the protein's surface. nih.govnih.gov

Key features of this molecular interaction include:

Electrostatic Interactions: The high negative charge density of sulfated GAGs facilitates strong electrostatic interactions with basic amino acid residues, such as lysine (B10760008) and arginine, found in heparin-binding domains of proteins. nih.govfrontiersin.org

The "Sulfation Code": The biological specificity of CS-protein interactions arises from the unique sulfation pattern along the polysaccharide chain. The number and precise location of sulfate groups on the GalNAc and GlcA residues create distinct three-dimensional structures and charge distributions. unina.itmdpi.com This "code" allows for selective recognition by different protein partners, much like a key fitting into a lock.

Conformational Changes: Binding is not a simple static interaction. The interaction can induce conformational changes in the protein ligand, as seen with the chemokine SDF-1 upon binding to oversulfated CS. nih.gov Similarly, the flexibility of the CS chain itself can allow it to adapt to the protein's binding pocket.

Binding Model: For some interactions, such as CS with FGF-2, binding follows a two-step model. An initial, weak complex is formed, which then matures into a tight, high-affinity binding state. unina.itmdpi.com

Influence of Sulfation Pattern on Binding Affinity and Specificity

The sulfation pattern of chondroitin sulfate is the single most critical factor determining its binding affinity and specificity for protein ligands. nih.govnih.gov Different sulfation motifs create unique epitopes that are selectively recognized by different proteins, governing the biological function of the CS chain. nih.gov

The degree of sulfation often correlates with binding strength. For example, highly sulfated CS-E, which contains disulfated disaccharide units, interacts with high affinity with growth factors like midkine and pleiotrophin. nih.gov Similarly, oversulfated CS shows stronger binding to chemokines than less sulfated forms. nih.gov

However, affinity is not solely a function of the total number of sulfate groups. The specific position of the sulfate is paramount.

Positional Importance: Studies comparing different CS isomers have shown that the location of the sulfate group (e.g., C-4 vs. C-6 of GalNAc, or C-2 of GlcA) dramatically alters cellular responses and protein binding. For instance, C-6-S was found to promote both cell proliferation and adhesion, whereas C-4-S promoted proliferation but inhibited adhesion, illustrating that the interaction between cells and CS is sulfate-group-dependent. nih.gov

Growth Factor Specificity: In the case of FGF-2, 2-O-sulfation of the glucuronic acid moiety is more favorable for binding than 3-O-sulfation. unina.it This demonstrates that a specific spatial arrangement of sulfate groups is required for optimal interaction.

Receptor Recognition: The binding of CS to receptors like RPTPσ and Nogo receptors is also highly dependent on the sulfation pattern, with a preference for disulfated CS-B, CS-D, and CS-E motifs. nih.gov

These findings underscore that the structural diversity generated by varied sulfation patterns enables chondroitin sulfate to engage in a vast and highly specific network of molecular interactions, thereby regulating a wide spectrum of biological processes. nih.gov

| CS Sulfation Pattern | Known Protein Ligands/Receptors | Effect on Binding/Activity | Citation |

|---|---|---|---|

| CS-A (4-O-sulfation) | CD44, HGF, Chemokines | Promotes cell proliferation but can inhibit adhesion. Binds CD44 and various cytokines/chemokines. | nih.govnih.govnih.gov |

| CS-C (6-O-sulfation) | CD44, HGF, Chemokines | Promotes both cell proliferation and adhesion. Binds CD44 and various cytokines/chemokines. | nih.govnih.govnih.gov |

| CS-D (2,6-O-disulfation) | RPTPσ, Nogo Receptors (NgR1, NgR3) | Binds with high affinity to receptors involved in inhibiting neurite outgrowth. | nih.gov |

| CS-E (4,6-O-disulfation) | Midkine, Pleiotrophin, FGFs, RPTPσ, Nogo Receptors | Binds with high affinity to various growth factors and neuronal receptors. | nih.govnih.govrsc.org |

| Oversulfated CS (OSCS) | Chemokines (e.g., SDF-1), TGF-β1 | Exhibits the strongest binding to chemokines and can inhibit their signaling. Enhances binding to TGF-β1. | nih.govnih.gov |

| Desulfated Chondroitin | Positively charged proteins | Significantly reduced binding and retention of positively charged proteins. | nih.gov |

Biological Roles of Chondroitin Sulfate Trisaccharides at Cellular and Subcellular Levels

Modulation of Cellular Signaling Pathways

Chondroitin (B13769445) sulfate (B86663) trisaccharides are pivotal in modulating a variety of cellular signaling pathways, acting as more than just passive structural molecules. nih.gov They can function as dynamic signaling ligands by interacting with specific cell surface receptors. nih.gov The sulfation pattern of these oligosaccharides is a key determinant of their signaling capabilities, influencing their binding affinity to growth factors and other signaling molecules. capes.gov.br

The interaction of chondroitin sulfate with growth factors is a critical aspect of its signaling role. For instance, the binding of fibroblast growth factor 2 (FGF2) to its receptor can be modulated by chondroitin sulfate, which in turn influences the proliferation of neural stem cells. nih.gov The removal of chondroitin sulfate chains can lead to reduced proliferation and a shift in differentiation towards glial cells instead of neurons. nih.gov This highlights the importance of the saccharide structure in directing cellular fate through specific signaling cascades.

Furthermore, chondroitin sulfate has been implicated in the transforming growth factor-beta (TGF-β1) signaling pathway, which plays a protective role in conditions like osteoarthritis. frontiersin.org The intricate interplay between chondroitin sulfate and various growth factor signaling pathways underscores its importance in maintaining cellular homeostasis and directing cell behavior.

Regulation of Cell-Cell and Cell-Matrix Adhesion

The adhesive interactions of cells with their surroundings are fundamental to tissue structure and function, and chondroitin sulfate trisaccharides are key regulators of these processes. nih.gov They are involved in both cell-cell and cell-matrix adhesion, with their effects being highly context-dependent. nih.gov Cell surface proteoglycans containing chondroitin sulfate chains can interact with various extracellular matrix (ECM) components, such as tenascin-C and tenascin-R, as well as with neural cell adhesion molecule (NCAM), thereby modulating cell binding and neurite outgrowth. nih.gov

In the context of tumor biology, the adhesion of cancer cells is a critical step in invasion and metastasis. nih.gov Cell surface chondroitin sulfate proteoglycans have been shown to modulate tumor cell adhesion, migration, and invasion by interacting with ECM ligands and other cell surface receptors. nih.gov

A specific example of the role of chondroitin sulfate in adhesion is the sequestration of Plasmodium falciparum-infected erythrocytes in the placenta during malaria. This adhesion is mediated by the interaction of the infected red blood cells with chondroitin sulfate A (CSA) on syncytiotrophoblasts. nih.gov Structural studies have revealed that the minimal effective binding motif on CSA for these erythrocytes consists of dodecasaccharides containing a specific arrangement of 4-O-sulfated and non-sulfated disaccharide units. nih.gov This highlights the precision of chondroitin sulfate structure in mediating specific cell adhesion events.

| Molecule/Cell Type | Adhesion Interaction | Significance | Reference(s) |

| Tumor Cells | Modulates adhesion to ECM and neighboring cells | Influences invasion and metastasis | nih.gov |

| Neurons | Interacts with NCAM, tenascin-C, and tenascin-R | Regulates cell binding and neurite outgrowth | nih.gov |

| P. falciparum-infected erythrocytes | Binds to chondroitin sulfate A in the placenta | Mediates placental sequestration in malaria | nih.gov |

| Melanoma Cells | α4β1 integrin-mediated adhesion is inhibited by removal of cell surface chondroitin sulfate | Suggests a role for chondroitin sulfate proteoglycan in modulating integrin function | researchgate.net |

Influence on Cell Proliferation and Differentiation

Chondroitin sulfate trisaccharides exert a significant influence on the fundamental cellular processes of proliferation and differentiation. nih.gov The sulfation pattern and the specific isomer of chondroitin sulfate can have distinct effects on these processes. nih.gov

In the context of chondrogenesis, the sulfation patterns of chondroitin sulfate are implicated in the proliferation of chondrocytes and the modulation of differentiation in mesenchymal stromal cells. nih.gov For instance, intermediate ratios of 4S and 6S isomers of chondroitin sulfate have been shown to improve the proliferation of immortalized chondrocyte cell lines. nih.gov

The role of chondroitin sulfate in neural development is particularly noteworthy. Oversulfated structures within chondroitin sulfate chains can act as high-affinity binding sites for various growth factors, which are crucial for the proliferation of neural progenitor cells. nih.gov The addition of CSPGs along with FGF2 has been shown to increase the proliferation of neuronal stem cells, leading to a higher percentage of differentiation into neurons versus glial cells. nih.gov Conversely, the removal of chondroitin sulfate chains with chondroitinase ABC can result in reduced proliferation and a shift towards a glial fate. nih.gov

Studies on chondroitin sulfate oligosaccharides have also demonstrated their bioactivity. Oligo-CS has been found to inhibit the differentiation of RAW264 cells into osteoclasts more effectively than high molecular weight chondroitin sulfate. nih.govplos.org Furthermore, these oligosaccharides increased the viability of a myoblast cell line, C2C12, when cultured in a differentiation medium. nih.govplos.org

| Cell Type | Effect of Chondroitin Sulfate/Oligosaccharides | Outcome | Reference(s) |

| T/C-28a2 (immortalized chondrocytes) | Intermediate ratios of CS-4 and CS-6 isomers | Improved proliferation | nih.gov |

| Neural Stem Cells | Addition of CSPGs with FGF2 | Increased proliferation and neuronal differentiation | nih.gov |

| RAW264 (pre-osteoclast cells) | Oligo-CS | Inhibition of osteoclast differentiation | nih.govplos.org |

| C2C12 (myoblast cells) | Oligo-CS in differentiation medium | Increased cell viability | nih.govplos.org |

Roles in Morphogenesis and Organogenesis

The development of tissues and organs is a complex process that relies on precise cellular interactions and environmental cues, with chondroitin sulfate playing a crucial role. nih.govresearchgate.net CSPGs are involved in nearly every stage of nervous system development, including cell proliferation, differentiation, migration, and synapse formation. nih.gov

During the embryogenesis of the chick central nervous system, a specific CSPG is synthesized by neurons and is associated with neuronal somata, suggesting a role in inducing or stabilizing specific cell phenotypes during development. nih.gov The expression patterns of CSPGs during development, particularly in regions like neural crest pathways, are consistent with their function as guidance molecules that help shape the developing nervous system. nih.gov

In Drosophila, mutations in the gene for chondroitin sulfate synthase, an enzyme essential for CS biosynthesis, lead to altered basement membrane stiffness and muscle dysfunction in the ovary, resulting in a gradual degradation of the organ's structure. nih.gov This demonstrates the requirement of chondroitin sulfate for maintaining the integrity and shape of organs. nih.gov The function of CSPGs in tissue morphogenesis is also evident in their role in skeletal development, where they regulate critical processes in the growth plate. frontiersin.org

Involvement in Neuronal Plasticity and Axon Guidance

Chondroitin sulfate trisaccharides are deeply involved in the regulation of neuronal plasticity and the guidance of growing axons in the nervous system. nih.govresearchgate.net CSPGs are major components of the brain's extracellular matrix and are known to be critical in neuronal growth mechanisms, including axon guidance following injury. nih.gov

The expression of CSPGs is particularly high in the embryonic brain, where they are thought to act as axon guidance molecules, as growing axons tend to avoid areas rich in these proteoglycans. nih.gov The sulfation patterns of chondroitin sulfate chains can either inhibit or promote neural regeneration after injury, indicating that specific structural motifs interact with distinct receptors to modulate neuronal function. nih.gov

In the adult brain, CSPGs form perineuronal nets (PNNs) around certain neurons, which are mesh-like structures that restrict synaptic plasticity. researchgate.netnih.gov The enzymatic removal of chondroitin sulfate chains from these PNNs using chondroitinase ABC can restore synaptic plasticity in the adult visual cortex. nih.gov Furthermore, PNNs are believed to regulate plasticity by enhancing the uptake of the Otx2 homeoprotein by specific interneurons in a chondroitin sulfate-dependent manner. nih.gov This highlights the dynamic role of chondroitin sulfate in both restricting and enabling plasticity in the nervous system.

Contribution to Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic structure that is constantly being remodeled, and chondroitin sulfate is a key player in this process. researchgate.net In the brain, the structural remodeling of the ECM, which is rich in chondroitin sulfate, modulates neural function during development and in pathological conditions. nih.gov

Chondroitin sulfate polymers are fundamental building blocks of proteoglycans, which in turn can assemble with hyaluronic acid to form large aggregates in the ECM. researchgate.net The presence of chondroitin sulfate in the extracellular space influences the storage and presentation of growth factors and matrix metalloproteinases, which are enzymes that degrade ECM components. researchgate.net

Studies using normal human dermal fibroblasts have shown that highly sulfated chondroitin sulfate disaccharides can significantly increase the expression of genes related to the ECM, such as those for type I collagen, decorin, elastin (B1584352), and lysyl oxidase. i-repository.netnii.ac.jp This leads to an increase in collagen and elastin at the protein level, suggesting that these small chondroitin sulfate molecules can promote the synthesis of new ECM components and may contribute to the firmness and elasticity of the skin. i-repository.netnii.ac.jp

Mechanisms of Cellular Uptake of Chondroitin Sulfate Oligosaccharides

The biological effects of chondroitin sulfate oligosaccharides often require their internalization by cells. While high molecular weight chondroitin sulfate is generally thought to be hydrolyzed by gut microbiota before absorption, smaller oligosaccharides may be taken up more directly. nih.gov

Research suggests that chondroitin sulfate oligosaccharides (Oligo-CS) exhibit stronger bioactivity in vitro compared to high molecular weight chondroitin sulfate, which may be related to their improved bioavailability and cellular uptake. nih.gov Although the precise mechanisms of cellular uptake for chondroitin sulfate trisaccharides are still under investigation, it is likely that their smaller size facilitates their transport across the cell membrane, possibly through endocytic pathways. The enhanced bioactivity of these oligosaccharides in various in vitro models, such as the inhibition of osteoclast differentiation and the promotion of myoblast viability, points to their ability to be internalized and to interact with intracellular targets or signaling pathways. nih.govplos.org

Metabolism and Degradation of Chondroitin Sulfate Trisaccharides

Lysosomal Enzymatic Degradation Pathways

The breakdown of chondroitin (B13769445) sulfate (B86663) trisaccharides within the lysosome is a sequential process that occurs from the non-reducing end of the oligosaccharide. nih.govnih.gov This stepwise degradation ensures the complete disassembly of the trisaccharide into its basic components. The process is initiated by the removal of sulfate groups, a prerequisite for the subsequent cleavage of glycosidic bonds.

The initial step in the lysosomal catabolism of a sulfated trisaccharide involves the action of specific sulfatases. nih.govnih.gov These enzymes hydrolyze the sulfate ester bonds on the N-acetylgalactosamine (GalNAc) residues. The degradation is initiated by a sulfatase that preferentially targets the 6-O-sulfate groups. nih.govnih.gov Following the action on the 6-O-sulfated residues, another set of sulfatases, the 4-O-sulfatases, can then act on the 4-O-sulfated GalNAc residues. nih.gov This sequential removal of sulfate groups is crucial as the presence of sulfate moieties can sterically hinder the action of the subsequent glycosidases.

The family of CS/DS sulfatases can be broadly categorized based on their mode of action:

Exo-type sulfatases: These enzymes act on the sulfate groups located at the ends of the chondroitin sulfate chains.

Endo-type sulfatases: These enzymes are capable of acting on sulfate groups both within and at the ends of the CS/DS chains. nih.gov

| Enzyme Class | Specificity | Mode of Action | Reference |

| N-acetylgalactosamine-6-O-sulfatase | 6-O-sulfate groups on GalNAc | Exo-acting | nih.gov |

| N-acetylgalactosamine-4-O-sulfatase | 4-O-sulfate groups on GalNAc | Exo-acting | nih.gov |

| Endo-type 4-O-sulfatase | 4-O-sulfate groups on GalNAc within the chain | Endo-acting | nih.gov |

Following the desulfation of the N-acetylgalactosamine residues, specific exoglycosidases act sequentially to cleave the glycosidic bonds of the trisaccharide. The first glycosidase to act is β-N-acetylgalactosaminidase, which hydrolyzes the terminal non-reducing N-acetyl-D-galactosamine residue. nih.gov

Once the terminal GalNAc residue is removed, the resulting disaccharide is a substrate for β-glucuronidase. This enzyme then cleaves the β-D-glucuronic acid residue, completing the breakdown of the trisaccharide into monosaccharides. nih.gov It has been observed that β-glucuronidase preferentially attacks disaccharides where the hexosamine residue was originally sulfated at the C-4 position. nih.govnih.gov This concerted action of sulfatases and glycosidases ensures the efficient conversion of the chondroitin sulfate trisaccharide into monosaccharides and inorganic sulfate. nih.govnih.gov

Endolytic and Exolytic Modes of Action of Chondroitinases on Oligosaccharides

Chondroitinases are a class of enzymes, primarily of bacterial origin, that cleave the glycosidic bonds of chondroitin sulfate chains. They are classified as lyases, meaning they break the bonds via an elimination reaction, which results in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligosaccharide. mdpi.com These enzymes exhibit two distinct modes of action on oligosaccharides:

Endolytic action: This involves the cleavage of glycosidic bonds at random points within the oligosaccharide chain. This mode of action rapidly reduces the size of larger oligosaccharides into smaller fragments, such as disaccharides and tetrasaccharides. mdpi.com Chondroitinase ABC I is an example of an enzyme with endolytic activity. mdpi.com

Exolytic action: This involves the sequential removal of disaccharide units from the non-reducing end of the oligosaccharide chain. wikipedia.org Chondroitinase ABC II exhibits exolytic activity. mdpi.com A novel exolyase, designated HCDLase, has been identified from a marine bacterium that specifically releases disaccharides from the reducing end of labeled chondroitin sulfate oligosaccharides. nih.gov

The combined action of endo- and exo-enzymes can form a functional unit in the degradation of chondroitin sulfate. nih.govnih.gov

| Chondroitinase Type | Mode of Action | Substrate | Products |

| Chondroitinase ABC I | Endolytic | Chondroitin sulfate, Dermatan sulfate | Unsaturated oligosaccharides of various sizes |

| Chondroitinase ABC II | Exolytic | Chondroitin sulfate, Dermatan sulfate | Unsaturated disaccharides |

| Chondroitinase AC | Endolytic | Chondroitin sulfate A and C | Unsaturated oligosaccharides |

| Chondroitinase B | Endolytic | Dermatan sulfate | Unsaturated oligosaccharides |

| HCDLase | Exolytic | Chondroitin sulfate, Dermatan sulfate | Labeled disaccharides from the reducing end |

Microbial Degradation of Chondroitin Sulfate Oligosaccharides

The human gut microbiota possesses the enzymatic machinery to degrade chondroitin sulfate oligosaccharides that are not absorbed in the small intestine. nih.gov Several species of bacteria, particularly from the phyla Bacteroidetes and Firmicutes, have been identified as key players in this process. researchgate.net

Notable chondroitin sulfate-degrading bacteria isolated from the human gut include:

Bacteroides thetaiotaomicron nih.gov

Bacteroides ovatus nih.gov

Clostridium hathewayi nih.gov

These bacteria produce a range of chondroitinases and sulfatases that work in concert to break down chondroitin sulfate. For instance, different CSA-degrading bacteria have been shown to have varying degradation rates, although they all ultimately produce the unsaturated disaccharide ΔUA-GalNAc4S as the end product. nih.gov Research has also identified Hungatella hathewayi as an efficient degrader of various types of chondroitin sulfate. researchgate.net The degradation of chondroitin sulfate by gut microbes can influence the composition and function of the gut microbiome.

Impact of Sulfation Patterns on Degradation Rate and Enzyme Specificity

The pattern of sulfation on the this compound has a profound impact on the rate of its degradation and the specificity of the enzymes involved. The position of the sulfate groups (4-O vs. 6-O) on the N-acetylgalactosamine residues influences the binding and catalytic activity of both sulfatases and chondroitinases.

For lysosomal degradation, there is a preferential hydrolysis of 6-O-sulfate ester groups before the action of glycosidases. nih.govnih.gov This suggests that the 6-O-sulfatase acts as the initiating enzyme in the degradation of a trisaccharide containing this modification.

Bacterial chondroitinases also exhibit specificity based on the sulfation pattern. For example, Chondroitinase AC specifically degrades chondroitin 4-sulfate (CS-A) and chondroitin 6-sulfate (CS-C) but not dermatan sulfate (CS-B). mdpi.com The nomenclature of these enzymes is often based on their specificity for different sulfation patterns. mdpi.com

A study on two chondroitin sulfate sulfatases from the marine bacterium Photobacterium sp. QA16 demonstrated distinct specificities. One enzyme, an endo-type 4-O-sulfatase, showed high specificity for monosulfated A units (GlcUA-GalNAc(4S)) but not for disulfated E units (GlcUA-GalNAc(4S,6S)). nih.gov In contrast, a strictly exolytic GalNAc-6-O-sulfatase specifically removes all 6-O-sulfate groups from the reducing end GalNAc residues. nih.gov Furthermore, the catalytic activity of the novel exolyase HCDLase is affected by the presence of sulfate groups, as it could not digest unsulfated chondroitin oligosaccharides. nih.gov

The table below summarizes the specificity of some chondroitin-degrading enzymes based on sulfation patterns.

| Enzyme | Source | Specificity |

| Lysosomal 6-O-sulfatase | Eukaryotic lysosomes | Preferentially hydrolyzes 6-O-sulfate esters |

| Chondroitinase AC | Flavobacterium heparinum | Cleaves Chondroitin 4-sulfate (CS-A) and Chondroitin 6-sulfate (CS-C) |

| Chondroitinase B | Flavobacterium heparinum | Cleaves Dermatan sulfate (CS-B) |

| Endo-type 4-O-sulfatase (PB_3262) | Photobacterium sp. QA16 | Highly specific for monosulfated A units |

| Exo-type GalNAc-6-O-sulfatase (PB_3285) | Photobacterium sp. QA16 | Specifically removes 6-O-sulfate groups at the reducing end |

Advanced Analytical Methodologies for Chondroitin Sulfate Trisaccharide Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry has emerged as a powerful tool for the analysis of chondroitin (B13769445) sulfate (B86663) trisaccharides, offering high sensitivity and the ability to provide detailed structural information.

LC-MS/MS for Structural Elucidation and Quantification of Trisaccharides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the in-depth analysis of chondroitin sulfate trisaccharides. This method couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry to unravel the complex structures of these molecules. nih.govnih.gov

One of the major hurdles in the MS analysis of sulfated glycans is the labile nature of the sulfate groups, which tend to be lost during the fragmentation process. To overcome this, chemical derivatization strategies have been developed. A sequential process of permethylation, desulfation, and acetylation can be employed. In this method, the sulfate groups are replaced by more stable acetyl groups, allowing for the determination of the original sulfation patterns through MSn fragmentation. nih.govresearchgate.net This derivatization also improves the separation of isomeric trisaccharides on reversed-phase LC columns. nih.gov

In a typical workflow, chondroitin sulfate is first depolymerized into smaller oligosaccharides, including trisaccharides, using specific enzymes like chondroitinase ABC. nih.gov These oligosaccharide mixtures are then separated by LC, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. The separated trisaccharides are subsequently introduced into the mass spectrometer.

Positive mode LC-MS/MS analysis, particularly with the use of sodium ion complexation, has been shown to enhance the stability of sulfate modifications during fragmentation. nih.gov By applying higher-energy collisional dissociation (HCD), detailed fragmentation patterns of the trisaccharide glycopeptides can be obtained, providing insights into the linkage and sulfation of the sugar units. nih.gov For instance, extracted ion chromatograms can be used to identify and relatively quantify different glycoforms of a trisaccharide. nih.gov

The fragmentation behavior of chondroitin sulfate trisaccharides in MS/MS provides valuable structural information. For example, specific fragment ions can be used to differentiate between sulfation at the 4-O and 6-O positions of the GalNAc residue. nih.gov

Table 1: Key Aspects of LC-MS/MS for Chondroitin Sulfate Trisaccharide Analysis

| Feature | Description |

| Sample Preparation | Enzymatic digestion (e.g., with chondroitinase ABC) to generate trisaccharides. nih.gov |

| Derivatization | Permethylation, desulfation, and acetylation to stabilize sulfate groups and improve separation. nih.govresearchgate.net |

| Separation | Reversed-phase liquid chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov |

| Ionization | Electrospray ionization (ESI), often in positive mode with sodium adduction. nih.gov |

| Fragmentation | Higher-energy Collisional Dissociation (HCD) to generate informative fragment ions. nih.gov |

| Data Analysis | Extracted ion chromatograms for quantification and analysis of fragmentation patterns for structural elucidation. nih.gov |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS/MS) for Isomer Differentiation and Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS/MS) adds another dimension of separation to the analysis of chondroitin sulfate trisaccharides, enabling the differentiation of isomers and providing insights into their gas-phase conformations. nih.govnih.gov This technique separates ions based on their size, shape, and charge in a drift tube filled with a buffer gas. nih.gov

IMS-MS has proven effective in separating isomeric chondroitin sulfate oligosaccharides that differ only in the position of a sulfate group. For example, chondroitin sulfate disaccharide isomers (4-sulfated vs. 6-sulfated) can be baseline separated, with the 6-sulfate isomer exhibiting lower mobility. rsc.orgresearchgate.net This principle extends to trisaccharides, where the different spatial arrangements of sulfate groups lead to distinct drift times.

Trapped Ion Mobility Spectrometry (TIMS), a variant of IMS, offers enhanced resolving power and has been successfully used to separate isomeric chondroitin sulfate oligosaccharides. nih.gov By coupling IMS with tandem mass spectrometry (MS/MS), it is possible to obtain fragmentation data for each separated isomer, further confirming their structural identity. nih.gov

Table 2: Applications of IMS-MS/MS in this compound Analysis

| Application | Description |

| Isomer Separation | Differentiates trisaccharide isomers based on the position of sulfate groups. nih.govrsc.orgresearchgate.net |

| Conformational Analysis | Provides information on the gas-phase shape and structure through collision cross-section (CCS) measurements. nih.gov |

| Structural Elucidation | Coupling with MS/MS allows for detailed fragmentation analysis of separated isomers. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of chondroitin sulfate trisaccharides, providing atomic-level information about their composition and conformation. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the signals of all protons and carbons within the trisaccharide structure.

High-field 1H and 13C NMR spectroscopy are used to determine the anomeric configurations (α or β) of the sugar residues and the conformation of the pyranose rings. nih.gov For instance, 13C NMR data can confirm the β-anomeric configuration and 4C1(D) conformation for N-acetyl-D-galactosamine and D-glucuronic acid residues in chondroitin sulfates. nih.gov

NMR is also highly sensitive to the sulfation pattern of the trisaccharide. The chemical shifts of protons and carbons adjacent to a sulfate group are significantly affected, allowing for the precise determination of the sulfation position. mdpi.comnih.gov For example, the presence of a sulfate group at the C-6 position of GalNAc can be identified by a characteristic signal in the 1H NMR spectrum. mdpi.com

Table 3: NMR Techniques for this compound Characterization

| NMR Technique | Information Obtained |

| 1D 1H NMR | Anomeric configuration, sulfation patterns. mdpi.com |

| 1D 13C NMR | Anomeric configuration, ring conformation, sulfation patterns. mdpi.comnih.gov |

| 2D COSY/HOHAHA | Proton connectivity within sugar residues for signal assignment. nih.gov |

| 2D ROESY/NOESY | Through-space proton-proton proximities for linkage analysis and 3D structure. researchgate.net |

| HSQC/HMBC | Correlation between protons and directly attached or long-range carbons for complete structural assignment. researchgate.net |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like chondroitin sulfate trisaccharides. nih.govnih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

CE can effectively separate chondroitin sulfate-derived disaccharides and oligosaccharides, including trisaccharides, with high efficiency and sensitivity. nih.govnih.gov The method can resolve even subtle structural differences, such as the position of a sulfate group or the chirality of a sugar residue. nih.gov For instance, CE can separate unsulfated disaccharides that differ only in the chirality at one carbon center. nih.gov

The use of specific buffer systems, such as phosphate (B84403) buffers at low pH, can optimize the separation of chondroitin sulfate oligosaccharides. nih.gov Detection is typically achieved by UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid residue formed after enzymatic digestion with polysaccharide lyases. nih.gov

CE is a rapid and reproducible technique, making it suitable for the quality control of chondroitin sulfate preparations and for the analysis of trisaccharides from biological samples. nih.govnih.gov

Glycomics and Glycoproteomics Approaches in Trisaccharide Research

Glycomics and glycoproteomics have emerged as powerful fields for the comprehensive analysis of glycans and their protein conjugates, providing valuable insights into the roles of chondroitin sulfate trisaccharides in biological systems. nih.govnih.gov

Glycoproteomics workflows typically involve the enzymatic digestion of proteoglycans to generate glycopeptides, which are then enriched and analyzed by LC-MS/MS. nih.gov This approach allows for the site-specific characterization of chondroitin sulfate modifications on core proteins. nih.gov For instance, a glycoproteomics study of the inter-α-trypsin inhibitor complex revealed a high degree of heterogeneity in the chondroitin sulfate linkage region, including novel modifications. nih.gov

These approaches have also been instrumental in expanding our understanding of the chondroitin sulfate glycoproteome, identifying new proteins that are modified with chondroitin sulfate chains. nih.gov By correlating the characteristics of the attachment site on the core protein with the degree of sulfation of the attached glycan, researchers are beginning to unravel the complex regulation of chondroitin sulfate biosynthesis. nih.gov

The identification of non-canonical chondroitin sulfate linkage region trisaccharides through glycoproteomic analysis highlights the importance of these methods in discovering novel glycan structures. nih.gov

Chemo-enzymatic Approaches for Structural Analysis

Chemo-enzymatic approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis to produce well-defined chondroitin sulfate oligosaccharides, including trisaccharides, for structural and functional studies. lookchem.comnih.gov

Enzymatic synthesis utilizes a panel of biosynthetic enzymes, such as glycosyltransferases and sulfotransferases, to build chondroitin sulfate chains in a controlled manner. lookchem.comscispace.com This allows for the production of homogeneous oligosaccharides with specific sulfation patterns. For example, a library of 4-O-sulfated and 6-O-sulfated chondroitin sulfate oligosaccharides, ranging from trisaccharides to nonasaccharides, has been synthesized using an enzyme-based method. lookchem.com

Solid-phase chemo-enzymatic synthesis is a particularly powerful strategy where a peptide acceptor is immobilized on a solid support, and the glycan units are added sequentially through enzymatic reactions. nih.govresearchgate.net This method has been used to synthesize chondroitin sulfate glycopeptides of defined length and sulfation pattern, which are invaluable tools for studying the interactions between chondroitin sulfate and proteins. nih.gov

The enzymatic digestion of chondroitin sulfate polymers with specific enzymes, such as chondroitinases and hyaluronidases, is another key aspect of chemo-enzymatic analysis. nih.govuminho.pt By carefully selecting the enzyme and reaction conditions, it is possible to generate specific oligosaccharide fragments, including trisaccharides, which can then be isolated and characterized. nih.gov For instance, the different specificities of chondroitinases ABC and C can be exploited to produce distinct sets of hexasaccharides from chondroitin sulfates A and C. nih.gov

Chemical and Enzymatic Synthesis Approaches for Chondroitin Sulfate Trisaccharides

Total Chemical Synthesis Strategies for Defined Trisaccharide Structures

Total chemical synthesis offers a powerful approach to construct chondroitin (B13769445) sulfate (B86663) trisaccharides with absolute control over the sequence and sulfation pattern. These strategies typically involve a stepwise assembly of monosaccharide building blocks. nih.gov

Key aspects of total chemical synthesis include:

Monosaccharide Building Blocks: The synthesis begins with the preparation of well-functionalized glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) monosaccharides, which are protected at specific positions to allow for regioselective glycosylation and sulfation.

Glycosylation Reactions: Efficient and stereoselective glycosylation methods are employed to link the monosaccharide units together. A common activator system used for these couplings is N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). rsc.org

Post-glycosylation Modifications: Following the assembly of the oligosaccharide backbone, a series of deprotection and sulfation steps are carried out to introduce sulfate groups at the desired positions.

One notable example is the chemical synthesis of a sulfated trisaccharide repeating unit of fucosylated chondroitin sulfate (FCS). rsc.orgresearchgate.net This complex synthesis highlights the capability of chemical methods to produce intricate structures that would be challenging to obtain from natural sources. The synthesized trisaccharide could then be used to extend the oligosaccharide chain. rsc.org While powerful, total chemical synthesis can be a lengthy and labor-intensive process, often requiring numerous protection and deprotection steps. acs.org

Chemo-Enzymatic Synthesis of Chondroitin Sulfate Oligosaccharides, including Trisaccharides

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high specificity and efficiency of enzymatic reactions. nih.govnih.gov This approach has become increasingly popular for the synthesis of a library of chondroitin sulfate oligosaccharides, including trisaccharides, with varying sulfation patterns. researchgate.netlookchem.comscispace.comnih.gov

The general workflow of a chemo-enzymatic synthesis involves:

Backbone Synthesis: The non-sulfated chondroitin backbone is synthesized using glycosyltransferases.

Enzymatic Sulfation: The backbone is then subjected to sulfation using specific sulfotransferases to yield the final, sulfated product. nih.gov

This method is efficient and scalable for preparing complex oligosaccharides for various biological studies. researchgate.net

The elongation of the chondroitin sulfate backbone is a critical step that is controlled by glycosyltransferases. These enzymes alternately transfer UDP-GlcA and UDP-GalNAc to the growing chain. nih.gov Several glycosyltransferases involved in CS biosynthesis have been identified and cloned, and their co-expression can influence the length of the resulting polymer. openbiochemistryjournal.comnih.gov

For instance, the bacterial glycosyltransferase KfoC from E. coli K4 has been utilized for the synthesis of the non-sulfated chondroitin backbone. lookchem.comnih.gov This enzyme can transfer both UDP-GalNAc and UDP-GlcA to an acceptor molecule. nih.gov By controlling the reaction conditions and the specific combination of glycosyltransferases used, it is possible to control the elongation of the polysaccharide chain. ucla.edunih.gov An in vitro elongation assay has been developed using chondroitin oligosaccharides as acceptors, allowing for the addition of up to eight or ten sugar residues under optimal conditions. ucla.edu

The specific sulfation pattern of chondroitin sulfate is crucial for its biological activity. nih.gov Enzymatic sulfation systems utilize sulfotransferases to add sulfate groups from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the chondroitin backbone. openbiochemistryjournal.com

To overcome the high cost and instability of PAPS, efficient enzymatic systems that generate PAPS in situ have been developed. nih.govnih.gov These systems couple the generation of PAPS from ATP and inorganic sulfate with the sulfation reaction catalyzed by a specific sulfotransferase. For example, a biocatalytic cascade has been designed using the bifunctional human PAPS synthase 1 (PAPSS1) and chondroitin 4-O-sulfotransferase (C4ST-1) from Rattus norvegicus to achieve regioselective sulfation at the 4-O-position of GalNAc residues. nih.gov Optimization of such systems has led to a significant increase in sulfation efficiency. nih.gov

| Enzyme | Function | Source Organism |

| KfoC | Glycosyltransferase (both UDP-GalNAc and UDP-GlcA transfer) for backbone elongation. | E. coli K4 |

| Chondroitin 4-O-sulfotransferase (C4ST-1) | Catalyzes the transfer of a sulfate group to position 4 of the N-acetyl-d-galactosamine (GalNAc) residues. | Rattus norvegicus |

| PAPS synthase 1 (PAPSS1) | Bifunctional enzyme with ATP sulfurylase and APS kinase activities for in situ PAPS generation. | Homo sapiens |

Semi-synthetic Approaches from Larger Chondroitin Sulfate Chains

Semi-synthetic methods provide a practical route to obtain structurally defined chondroitin sulfate oligosaccharides by modifying larger, naturally occurring or microbially produced chondroitin sulfate chains. nih.govnih.gov This approach can involve either the controlled depolymerization of larger chains or the chemical modification of a pre-existing backbone. mdpi.com

One strategy involves the enzymatic degradation of chondroitin sulfate followed by chemical modifications to introduce specific sulfation patterns or other functionalities. researchgate.net For example, a semi-synthesis of a chondroitin sulfate E tetrasaccharide was achieved starting from hyaluronic acid. researchgate.net Another approach utilizes microbially sourced, unsulfated chondroitin as a starting material, which is then chemically modified to create well-defined sulfation patterns that are not readily accessible from natural sources. researchgate.net This allows for the generation of CS polysaccharides with unprecedented sulfation patterns, such as a single sulfate group at either the C-2 or C-3 position of the glucuronic acid residues. researchgate.net

Fucosylated chondroitin sulfate hexa- and nonasaccharides have also been synthesized via a semi-synthetic approach starting from chondroitin sulfate A. nih.gov

Preparation of Labeled and Modified Trisaccharides for Research Probes and Biological Studies (e.g., fluorescent, biotinylated, azide-modified)

To investigate the biological roles of chondroitin sulfate trisaccharides, it is often necessary to label them with probes such as fluorescent dyes or biotin. nih.gov Azide-modified chondroitin sulfate precursors have been synthesized to serve as versatile platforms for such conjugations. acs.orgnih.govnih.gov

The synthesis of these precursors involves introducing an azidopropyl group, which can then be used for "click" chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov This allows for the efficient and specific conjugation of the chondroitin sulfate oligosaccharide to a variety of molecules, including:

Fluorescent labels: A dibenzylcyclooctyne-modified carboxyrhodamine dye has been successfully conjugated to azide-modified CS precursors to yield fluorescently labeled chondroitin sulfates. acs.orgnih.govnih.gov

Biotin: Biotinylation can be achieved through similar click chemistry approaches, enabling studies of protein-carbohydrate interactions.

Oligonucleotides: The applicability of these precursors for creating biomolecular hybrids has been demonstrated through conjugation with a 5'-cyclooctyne-modified oligonucleotide. nih.gov

These labeled and modified chondroitin sulfate trisaccharides are invaluable tools for a wide range of biological studies, including investigating cell division, neuronal development, and viral invasion. nih.gov

| Modification | Chemical Handle | Conjugation Chemistry | Application |

| Fluorescent Labeling | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Visualization in biological systems, binding assays. |

| Biotinylation | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Protein interaction studies, affinity purification. |

| Oligonucleotide Conjugation | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Creation of biomolecular hybrids for targeted delivery or diagnostics. |

Emerging Research Directions and Future Perspectives

Elucidating the Full Glycome of Chondroitin (B13769445) Sulfate (B86663) Trisaccharides and Their Biological Functions

Chondroitin sulfate (CS) chains are not uniform polymers but rather complex structures with diverse sulfation patterns and, in some cases, additional modifications like fucosylation. nih.govnih.gov This structural heterogeneity is key to their wide range of biological functions. tandfonline.comnih.gov A major frontier in glycobiology is to comprehensively map the entire complement of CS trisaccharide structures—the "glycome"—within specific tissues and cell types and to correlate these structures with their precise biological activities.